4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-methoxybenzoate
CAS No.: 877642-59-6
VCID: VC7422576
Molecular Formula: C21H15N3O6S3
Molecular Weight: 501.55
* For research use only. Not for human or veterinary use.

Description |
4-Oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-methoxybenzoate is a complex organic compound featuring multiple functional groups, including thiophene, thiadiazole, pyran, and methoxybenzoate. This heterocyclic molecule is of significant interest in medicinal chemistry due to its potential pharmacological properties. Key Structural Features:
Synthesis MethodsThe synthesis of this compound typically involves several key steps that require careful control of reaction conditions:
Optimization of Synthesis:
Biological and Pharmacological ActivitiesWhile specific biological activities of this compound are not extensively detailed, compounds with similar structural motifs exhibit notable biological activities:
The presence of thiadiazole and pyran structures contributes to potential anticancer properties by inhibiting specific enzymes or pathways involved in tumor growth. Future Research DirectionsFuture research into this compound should focus on:
Analytical TechniquesCommon analytical techniques used to characterize this compound include:
These methods are crucial for confirming the structure and assessing the purity of the compound. |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 877642-59-6 | ||||||||||||
Product Name | 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-methoxybenzoate | ||||||||||||
Molecular Formula | C21H15N3O6S3 | ||||||||||||
Molecular Weight | 501.55 | ||||||||||||
IUPAC Name | [4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3-methoxybenzoate | ||||||||||||
Standard InChI | InChI=1S/C21H15N3O6S3/c1-28-13-5-2-4-12(8-13)19(27)30-16-10-29-14(9-15(16)25)11-32-21-24-23-20(33-21)22-18(26)17-6-3-7-31-17/h2-10H,11H2,1H3,(H,22,23,26) | ||||||||||||
Standard InChIKey | YTEVSGGVGYTXPC-UHFFFAOYSA-N | ||||||||||||
SMILES | COC1=CC=CC(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4 | ||||||||||||
Solubility | not available | ||||||||||||
PubChem Compound | 16829508 | ||||||||||||
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume